1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene
Description
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound featuring iodine (at positions 1 and 2), fluorine (position 5), and a trifluoromethoxy group (position 3) on a benzene ring. This structure combines electron-withdrawing groups (iodine, fluorine, and trifluoromethoxy) that influence its reactivity, solubility, and applications in pharmaceuticals or materials science.
Properties
Molecular Formula |
C7H2F4I2O |
|---|---|
Molecular Weight |
431.89 g/mol |
IUPAC Name |
5-fluoro-1,2-diiodo-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2F4I2O/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H |
InChI Key |
HSVNGPFUTQDRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)I)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene typically involves the halogenation of a precursor compound. One common method is the iodination of 5-fluoro-3-(trifluoromethoxy)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride can be used to replace iodine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 1,2-difluoro-5-fluoro-3-(trifluoromethoxy)benzene .
Scientific Research Applications
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Structural Analogs and Physical Properties
Key analogs include brominated and chlorinated derivatives with trifluoromethoxy substituents. A comparison of their molecular weights, boiling points, and densities is provided below:
| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | CAS RN |
|---|---|---|---|---|
| 1-Bromo-3-(trifluoromethoxy)benzene | 241.00 | – | – | 2252-44-0 |
| 1-Bromo-4-(trifluoromethoxy)benzene | 241.00 | 153–155 | 1.62 | 407-14-7 |
| 1-Bromo-2-(trifluoromethoxy)benzene | 241.00 | – | – | – |
| Target compound | ~418.92* | – | – | – |
*Calculated based on substituents. Notes:
Reactivity in Pd-Catalyzed Coupling Reactions
Brominated analogs are widely used in Pd-catalyzed arylations to synthesize heterocyclic compounds. Key findings include:
- 1-Bromo-3-(trifluoromethoxy)benzene : Reacts with imidazo[1,2-a]pyridine to yield products in 91% efficiency . Steric hindrance minimally affects meta-substituted derivatives.
- 1-Bromo-2-(trifluoromethoxy)benzene : Yields drop slightly (e.g., 84–93% ) due to steric effects near the ortho position .
The diiodo target compound is expected to exhibit lower reactivity in such reactions due to iodine’s weaker leaving-group ability compared to bromine.
Data Table: Key Reaction Yields of Analogs
Biological Activity
1,2-Diiodo-5-fluoro-3-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula CHFIO and a molecular weight of 431.89 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology. The trifluoromethoxy group is known to enhance the biological properties of organic compounds, making this compound a subject of interest in various studies.
- Molecular Formula : CHFIO
- Molecular Weight : 431.89 g/mol
- Boiling Point : Approximately 256.6 °C (predicted)
- Density : 2.423 g/cm³ (predicted)
Biological Activity Overview
Research indicates that halogenated compounds, especially those containing trifluoromethoxy groups, exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of this compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies suggest that compounds with similar structures can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (e.g., Ampicillin) | 0.008 - 0.06 | S. pneumoniae, S. aureus |
Note: Specific MIC values for this compound are yet to be determined.
The mechanism by which halogenated compounds exert their biological effects often involves interaction with specific enzymes or cellular targets. For instance, some studies have shown that fluorinated compounds can inhibit DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.
Case Studies
Several case studies have demonstrated the efficacy of similar fluorinated compounds in clinical settings:
-
Case Study on Antibacterial Efficacy :
- A study published in the Journal of Medicinal Chemistry highlighted that certain trifluoromethoxy-substituted benzene derivatives showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .
- Compounds exhibiting IC50 values in the nanomolar range were noted for their ability to inhibit bacterial growth effectively.
- Case Study on Toxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
